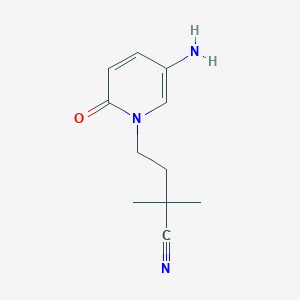

4-(5-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylbutanenitrile

Beschreibung

4-(5-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylbutanenitrile is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Eigenschaften

Molekularformel |

C11H15N3O |

|---|---|

Molekulargewicht |

205.26 g/mol |

IUPAC-Name |

4-(5-amino-2-oxopyridin-1-yl)-2,2-dimethylbutanenitrile |

InChI |

InChI=1S/C11H15N3O/c1-11(2,8-12)5-6-14-7-9(13)3-4-10(14)15/h3-4,7H,5-6,13H2,1-2H3 |

InChI-Schlüssel |

QNIOBXDXQLZFBG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CCN1C=C(C=CC1=O)N)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylbutanenitrile typically involves multi-step organic reactions. A common approach might include the following steps:

Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring is constructed through cyclization reactions.

Introduction of Functional Groups: Amino and oxo groups are introduced through substitution or addition reactions.

Attachment of the Butanenitrile Moiety:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:

Oxidation: Conversion of amino groups to nitro groups.

Reduction: Reduction of oxo groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce hydroxylated compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 4-(5-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylbutanenitrile would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might exert its effects through:

Inhibition of Enzymes: Binding to the active site of enzymes and preventing their activity.

Receptor Modulation: Interacting with cellular receptors and altering signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(5-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylbutanoic acid

- 4-(5-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylbutanamide

Uniqueness

4-(5-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylbutanenitrile is unique due to its specific combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to similar compounds.

Biologische Aktivität

4-(5-Amino-2-oxopyridin-1(2H)-yl)-2,2-dimethylbutanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications, supported by relevant research findings and data.

- Molecular Formula : C12H16N4O

- Molecular Weight : 232.28 g/mol

- Structural Characteristics : The compound features a pyridine ring substituted with an amino group and a dimethylbutanenitrile moiety, which may influence its biological interactions.

1. Anticholinesterase Activity

Research indicates that compounds similar in structure to this compound exhibit significant anticholinesterase activity. This activity is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease, where acetylcholine levels are diminished due to increased acetylcholinesterase (AChE) activity.

- Mechanism : The compound likely inhibits AChE, thereby increasing acetylcholine availability in synaptic clefts, which can enhance cognitive function.

- Case Study : A study demonstrated that a related compound showed an IC50 value of 2.7 µM against AChE, indicating potent inhibitory effects .

2. Antioxidant Properties

Antioxidants play a vital role in mitigating oxidative stress, which is implicated in various diseases.

- Research Findings : In vitro assays have shown that similar compounds possess antioxidant capabilities by scavenging free radicals and reducing oxidative damage in neuronal cells.

3. Antimicrobial Activity

Preliminary studies suggest that the compound may exhibit antimicrobial properties against a range of pathogens.

- Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : As an AChE inhibitor, it prevents the breakdown of acetylcholine.

- Radical Scavenging : The presence of functional groups allows the compound to interact with reactive oxygen species (ROS), reducing cellular damage.

Therapeutic Applications

Given its biological activities, this compound could have several therapeutic applications:

- Cognitive Enhancer : Potential use in treating Alzheimer’s disease and other cognitive disorders.

- Antimicrobial Agent : Could be developed into treatments for bacterial and fungal infections.

- Antioxidant Supplement : May serve as a protective agent against oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.